3-methyl-5-phenyl-4-isoxazolecarbaldehyde
Overview
Description
3-methyl-5-phenyl-4-isoxazolecarbaldehyde is a heterocyclic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.2 g/mol It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Isoxazoles, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including electrostatic force, coordination mode, or pi interaction with the vacant d orbital of the target .
Biochemical Pathways
Isoxazoles, in general, are synthesized through various pathways, including reactions with α,β-unsaturated carbonyl compounds . The downstream effects of these pathways are subject to further investigation.
Pharmacokinetics
Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 187.19 g/mol , which may influence its pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
3-Methyl-5-phenyl-isoxazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. These interactions can lead to changes in the activity of these enzymes, thereby affecting cellular processes and metabolic pathways .
Cellular Effects
The effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell function. For example, it may affect the expression of genes involved in stress responses, apoptosis, and cell proliferation. Additionally, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
3-Methyl-5-phenyl-isoxazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound may inhibit or activate enzymes involved in oxidative metabolism, leading to changes in the production of reactive oxygen species and other metabolites .
Transport and Distribution
The transport and distribution of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific cellular compartments can influence its activity and function. For instance, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, its localization to the endoplasmic reticulum or Golgi apparatus can affect protein processing and trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction can be carried out under microwave irradiation at 120°C for 1 hour using dry DMF as the solvent . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of isoxazole synthesis can be applied. These methods often involve scalable reactions that can be optimized for yield and purity, ensuring the compound’s availability for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenyl-4-isoxazolecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used to introduce
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZULDLZFUWWFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380148 | |
Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89479-66-3 | |
Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.